molecular formula C16H19ClN2O4S2 B4649236 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chloro-2,5-dimethylbenzenesulfonamide

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chloro-2,5-dimethylbenzenesulfonamide

Cat. No. B4649236
M. Wt: 402.9 g/mol
InChI Key: HGVWGQGXAQLEDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chloro-2,5-dimethylbenzenesulfonamide, commonly known as Sulfamethoxazole, is a sulfonamide antibiotic used for the treatment of bacterial infections. It is a synthetic compound that was first introduced in the 1960s and has since been widely used in the medical field. Sulfamethoxazole is a potent inhibitor of bacterial growth and has a broad spectrum of activity against many gram-positive and gram-negative bacteria.

Mechanism of Action

Sulfamethoxazole works by inhibiting the synthesis of folic acid in bacteria. Folic acid is an essential nutrient that bacteria need for the production of DNA, RNA, and proteins. By inhibiting the synthesis of folic acid, Sulfamethoxazole prevents the growth and replication of bacteria.
Biochemical and Physiological Effects:
Sulfamethoxazole has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria by blocking the synthesis of folic acid. Sulfamethoxazole has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

Sulfamethoxazole has several advantages in laboratory experiments. It is relatively easy to synthesize and is readily available. It is also stable in a variety of solvents and can be stored for long periods of time. However, Sulfamethoxazole has some limitations in laboratory experiments. It is not effective against all bacteria and may not be suitable for all types of experiments.

Future Directions

There are several future directions for research on Sulfamethoxazole. One area of research could focus on the development of new derivatives of Sulfamethoxazole with improved antibacterial activity. Another area of research could focus on the use of Sulfamethoxazole in the treatment of inflammatory diseases. Additionally, research could focus on the development of new formulations of Sulfamethoxazole for improved delivery and efficacy.

Scientific Research Applications

Sulfamethoxazole has been extensively studied for its antibacterial properties and has been used in various scientific research studies. It has been shown to be effective against a wide range of bacterial infections, including urinary tract infections, respiratory tract infections, and skin infections. Sulfamethoxazole has also been used in the treatment of opportunistic infections in patients with HIV/AIDS.

properties

IUPAC Name

4-chloro-2,5-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O4S2/c1-11-10-16(12(2)9-15(11)17)25(22,23)19-8-7-13-3-5-14(6-4-13)24(18,20)21/h3-6,9-10,19H,7-8H2,1-2H3,(H2,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVWGQGXAQLEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2,5-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chloro-2,5-dimethylbenzenesulfonamide
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N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chloro-2,5-dimethylbenzenesulfonamide
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N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chloro-2,5-dimethylbenzenesulfonamide
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N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chloro-2,5-dimethylbenzenesulfonamide
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N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chloro-2,5-dimethylbenzenesulfonamide
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N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chloro-2,5-dimethylbenzenesulfonamide

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